A-1155463
Description
Properties
CAS No. |
1235034-55-5 |
|---|---|
Molecular Formula |
C35H32FN5O4S2 |
Molecular Weight |
669.7904 |
IUPAC Name |
2-(8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinolin-2(1H)-yl)-5-(3-(4-(3-(dimethylamino)prop-1-yn-1-yl)-2-fluorophenoxy)propyl)thiazole-4-carboxylic acid |
InChI |
InChI=1S/C35H32FN5O4S2/c1-40(2)17-6-8-22-14-15-28(26(36)20-22)45-19-7-13-30-31(33(43)44)38-35(47-30)41-18-16-23-9-5-10-24(25(23)21-41)32(42)39-34-37-27-11-3-4-12-29(27)46-34/h3-5,9-12,14-15,20H,7,13,16-19,21H2,1-2H3,(H,43,44)(H,37,39,42) |
InChI Key |
SOYCFODXNRVBTI-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(CCCOC2=CC=C(C#CCN(C)C)C=C2F)SC(N3CC4=C(C=CC=C4C(NC5=NC6=CC=CC=C6S5)=O)CC3)=N1)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A-1155463; A 1155463; A1155463. |
Origin of Product |
United States |
Discovery and Structural Design Principles of A 1155463
Nuclear Magnetic Resonance Fragment Screening for A-1155463 Identification
The journey to identify this compound began with the screening of a fragment library to find small molecules that could bind to the BCL-XL protein. nih.gov Researchers utilized NMR spectroscopy, a powerful technique for studying molecular interactions, to pinpoint fragments that could serve as starting points for a more potent inhibitor. blogspot.com Specifically, they employed a method known as structure-activity relationship (SAR) by NMR. blogspot.commdpi.com This involved screening a library of 875 highly soluble fragments against a complex of BCL-XL and a weakly binding initial compound. blogspot.com
Through this screening, a bicyclic heterocycle was identified as a promising "second site" ligand, demonstrating good affinity for the target protein. nih.gov The interaction of this fragment with BCL-XL was further characterized using advanced NMR techniques, which provided crucial information about its binding mode and orientation within the protein's binding groove. nih.gov This fragment-based approach was instrumental in providing a novel chemical scaffold for the subsequent design and optimization of this compound. blogspot.com
Structure-Based Design Methodologies in this compound Development
With a promising fragment in hand, researchers employed structure-based design principles to elaborate and optimize the initial hit into a highly potent inhibitor. nih.govacs.org A key tool in this process was X-ray crystallography, which provided detailed, three-dimensional images of how the developing compounds interacted with the BCL-XL protein. nih.govnih.gov These crystal structures revealed critical binding pockets, such as the P2 and P4 hydrophobic pockets, and guided the rational design of modifications to enhance binding affinity and selectivity. acs.orgnih.gov
The design strategy focused on creating a molecule that could form highly productive interactions within these key pockets of BCL-XL. acs.org For instance, the benzothiazole (B30560) moiety of this compound was designed to be deeply buried in the P2 pocket, forming a distinct hydrogen bond network that is a key driver of its selectivity for BCL-XL over other BCL-2 family members. nih.gov Similarly, the propargylamine-containing part of the molecule was engineered to nestle within the hydrophobic P4 pocket. nih.gov This iterative process of design, synthesis, and structural analysis was crucial for transforming a low-affinity fragment into the picomolar-binding this compound. nih.govnih.gov
Evolution from Preceding BCL-XL Inhibitors (e.g., WEHI-539)
The development of this compound was built upon the knowledge gained from earlier BCL-XL inhibitors, most notably WEHI-539. nih.govresearchgate.net WEHI-539 was a pioneering selective inhibitor of BCL-XL, but it possessed certain pharmaceutical liabilities, including a labile hydrazone linkage, that limited its potential for further development. nih.govresearchgate.net this compound was designed to retain the BCL-XL selectivity of WEHI-539 while eliminating these undesirable chemical features. nih.gov
This compound is substantially more potent against BCL-XL-dependent cell lines compared to WEHI-539. nih.govacs.orgresearchgate.net The structure of this compound incorporates a fragment from WEHI-539 that engages the P2 pocket of BCL-XL, but combines it with a more effective moiety for interacting with the P4 pocket, identified through the NMR fragment screening. mdpi.com This strategic combination resulted in a compound with significantly improved cellular activity and a more favorable pharmaceutical profile. nih.gov
Analog Development and Initial Structure-Activity Relationship Observations
The final stages of this compound's development involved the synthesis and evaluation of a series of analogs to fine-tune its activity. nih.gov This process provided valuable insights into the structure-activity relationship (SAR) of this chemical series. For example, it was observed that the introduction of a basic amino group could decrease binding to serum albumin, a desirable property for a drug candidate. blogspot.com
A key set of analogs involved the halogenation of a phenyl ring within the molecule. nih.gov It was discovered that adding halogen atoms to this ring consistently enhanced the cytotoxic activity of the compounds in BCL-XL-dependent cancer cells. nih.gov The 2-fluoro substituent, which is present in the final this compound compound, was found to be particularly beneficial, providing a nearly 10-fold boost in cell-killing activity. nih.gov X-ray crystallography revealed that this fluorine atom makes close van der Waals contacts with amino acid residues in the P4 pocket, explaining its positive impact on potency. nih.gov
Data Tables
Table 1: Biological Activity of this compound and Related Compounds
| Compound | BCL-XL Kᵢ (nM) | BCL-2 Kᵢ (nM) | BCL-w Kᵢ (nM) | MCL-1 Kᵢ (nM) | H146 Cell EC₅₀ (nM) |
| This compound | <0.01 | 80 | 19 | >440 | 70 |
| WEHI-539 | - | - | - | - | ~700 |
| Analog 15 | - | - | - | - | ~800 |
| Analog 18 | - | - | - | - | ~80 |
Data sourced from multiple studies. Kᵢ values represent binding affinity, with lower values indicating stronger binding. EC₅₀ values represent the concentration required to inhibit 50% of cell growth in the H146 small cell lung cancer line.
Molecular and Cellular Mechanisms of A 1155463 Action
A-1155463 Binding Affinity and Selectivity Profile for BCL-XL
This compound exhibits an exceptionally high binding affinity for the BCL-XL protein, with studies indicating a picomolar affinity, reflected by an inhibition constant (Ki) of less than 0.01 nM. medchemexpress.comselleckchem.com This strong binding is a result of its design, which allows it to fit into the hydrophobic BH3-binding groove of BCL-XL, mimicking the action of pro-apoptotic BH3-only proteins. nih.gov This high potency makes it a powerful antagonist of BCL-XL's anti-apoptotic function. researchgate.net
A key feature of this compound is its remarkable selectivity for BCL-XL over other anti-apoptotic BCL-2 family members. nih.gov It binds to BCL-2 with over 1000-fold weaker affinity. nih.govselleckchem.com Its selectivity is also pronounced when compared to other closely related proteins such as BCL-W and MCL-1. medchemexpress.comselleckchem.com This differential binding profile minimizes off-target effects on other anti-apoptotic pathways, making this compound a specific probe for studying BCL-XL-dependent functions.
Binding Affinity of this compound to BCL-2 Family Proteins
| Protein | Inhibition Constant (Ki) | Selectivity vs. BCL-XL |
|---|---|---|
| BCL-XL | <0.01 nM | - |
| BCL-2 | 80 nM | >1000-fold |
| BCL-W | 19 nM | >1900-fold |
| MCL-1 | >440 nM | >44000-fold |
Disruption of BCL-XL-Dependent Protein-Protein Interactions (e.g., BCL-XL-BIM Complexes)
The primary anti-apoptotic function of BCL-XL is to sequester pro-apoptotic proteins, particularly BH3-only proteins like BIM, preventing them from activating the downstream effectors of apoptosis. colossusproject.eu this compound directly competitively disrupts the interaction between BCL-XL and BIM. selleckchem.com By occupying the BH3-binding groove of BCL-XL, this compound displaces sequestered BIM, liberating it to activate pro-apoptotic proteins BAX and BAK. colossusproject.euresearchgate.net However, some research indicates that while this compound potently disrupts complexes like BCL-XL:BAD, its effect on the highly stable BCL-XL:BIM complexes can be more limited, suggesting nuances in its displacement activity. nih.gov
Induction of Apoptosis Pathways by this compound
By liberating pro-apoptotic proteins, this compound triggers the intrinsic pathway of apoptosis in BCL-XL-dependent cells. researchgate.netselleckchem.com This initiation of programmed cell death is characterized by a series of well-defined molecular and cellular events.
The release of pro-apoptotic activators like BIM leads to the activation and oligomerization of effector proteins BAX and BAK at the mitochondrial outer membrane. nih.govscispace.com This process results in Mitochondrial Outer Membrane Permeabilization (MOMP), a critical event often considered the "point of no return" in the apoptotic cascade. nih.govcore.ac.uk MOMP leads to the formation of pores in the outer mitochondrial membrane, facilitating the release of intermembrane space proteins, most notably cytochrome c, into the cytoplasm. nih.govcore.ac.uknih.gov Treatment of BCL-XL-dependent cells with this compound has been shown to cause the release of cytochrome c from the mitochondria, a hallmark of apoptosis induction. selleckchem.com
Once in the cytosol, released cytochrome c associates with Apoptotic Protease Activating Factor 1 (Apaf-1) to form the apoptosome, which recruits and activates the initiator caspase, caspase-9. core.ac.uk Activated caspase-9 then proceeds to cleave and activate effector caspases, such as caspase-3 and caspase-7. researchgate.net Treatment with this compound induces the activation of this caspase cascade in sensitive cells. selleckchem.com Specifically, the compound has been shown to induce apoptosis through the activation of the caspase-3/7 pathway. researchgate.net
A downstream consequence of effector caspase activation is the cleavage of various cellular substrates, including inhibitors of DNases, leading to the fragmentation of chromosomal DNA. Cells undergoing this process exhibit a fractional DNA content and can be identified by flow cytometry as a population with less than 2n DNA content, termed the "sub-G0-G1" peak. bbrc.in The treatment of BCL-XL-dependent H146 cells with this compound results in a noticeable accumulation of cells in the sub-G0-G1 phase, confirming the induction of apoptosis and subsequent DNA degradation. selleckchem.comnih.gov
Cellular Sensitivity and Cytotoxicity Profiles in BCL-XL-Dependent Cell Lines
This compound is a highly potent and selective inhibitor of the B-cell lymphoma-extra-large (BCL-XL) protein, an anti-apoptotic member of the BCL-2 family. nih.govresearchgate.net Its mechanism of action relies on disrupting the interaction between BCL-XL and pro-apoptotic proteins, thereby inducing programmed cell death in cancer cells that depend on BCL-XL for survival. selleckchem.com This targeted activity results in significant cytotoxicity in BCL-XL-dependent cell lines, a characteristic that has been demonstrated across various cancer types. researchgate.net
The compound exhibits picomolar binding affinity for BCL-XL, with a dissociation constant (Kᵢ) of less than 0.01 nM. medchemexpress.comselleckchem.com Its selectivity for BCL-XL is over 1000-fold greater than for the related BCL-2 protein (Kᵢ = 80 nM) and to a lesser extent for BCL-W (Kᵢ = 19 nM), while having minimal affinity for MCL-1 (Kᵢ > 440 nM). medchemexpress.comselleckchem.com This selectivity profile means that this compound is particularly effective in cell lines where survival is critically maintained by BCL-XL. selleckchem.com The induction of apoptosis by this compound in these dependent cells is confirmed by hallmark cellular events, including the release of cytochrome c from mitochondria and the activation of caspases. selleckchem.com
The cytotoxic effect of this compound has been specifically quantified in BCL-XL-dependent cell lines such as the H146 small cell lung cancer line and the Molt-4 T-cell acute lymphoblastic leukemia (T-ALL) line. nih.govnih.gov In these cells, this compound induces a dose-dependent reduction in cell viability. nih.govresearchgate.net
In the H146 cell line, this compound demonstrates potent cell-killing activity. nih.gov Studies have determined its half-maximal effective concentration (EC₅₀), the concentration at which the compound reduces cell viability by 50%, to be 0.065 μM after 48 hours of treatment. medchemexpress.com The compound's ability to inhibit tumor growth in xenograft models using H146 cells further corroborates its in vivo efficacy. nih.govacs.org
The Molt-4 cell line also shows high sensitivity to this compound. selleckchem.commedchemexpress.com Research has established an EC₅₀ value of 70 nM for this compound in Molt-4 cells. selleckchem.commedchemexpress.com Another study reported a half-maximal inhibitory concentration (IC₅₀) of 6.2 nM after a 72-hour incubation period. medchemexpress.com In contrast, cell lines that are dependent on BCL-2 for survival, such as RS4;11, show no significant cytotoxicity when exposed to this compound at concentrations exceeding 5 μM, highlighting the compound's selectivity. selleckchem.com
Table 1: Cytotoxicity of this compound in BCL-XL-Dependent Human Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Incubation Time |
|---|---|---|---|---|
| H146 | Small Cell Lung Cancer | EC₅₀ | 0.065 µM (65 nM) | 48 hours |
| Molt-4 | T-Cell Acute Lymphoblastic Leukemia | EC₅₀ | 70 nM | Not Specified |
Data sourced from scientific literature. medchemexpress.com
Preclinical Efficacy and Pharmacodynamic Studies of A 1155463
In Vivo Pharmacodynamic Markers of BCL-XL Inhibition
The inhibition of BCL-XL in vivo by A-1155463 can be assessed through specific pharmacodynamic markers. A notable and convenient biomarker for BCL-XL inhibition in vivo is the effect on platelets. nih.gov
Kinetics and Reversibility of Mechanism-Based Thrombocytopenia in Murine Models
Inhibition of BCL-XL is known to affect platelet survival, as platelets are dependent on BCL-XL. aacrjournals.orgexplorationpub.com Studies in non-tumor bearing SCID-Beige mice treated with a single dose of this compound (5 mg/kg, intraperitoneal) demonstrated a rapid and significant reduction in platelet counts. nih.gov Platelet levels fell dramatically within 6 hours following administration. nih.gov Importantly, this thrombocytopenia was observed to be reversible, with platelet counts rebounding to normal levels within 72 hours. researchgate.netnih.gov The kinetics of both platelet depletion and subsequent recovery in these studies were reported to be similar to those previously observed with the dual BCL-2 and BCL-XL inhibitor navitoclax (B1683852) (ABT-263). nih.gov This reversible thrombocytopenia serves as a key indicator of this compound's on-target activity in vivo. nih.govrcsb.org
Antitumor Activity in Xenograft Models
This compound has demonstrated antitumor activity in various preclinical xenograft models, particularly in tumor types identified as dependent on BCL-XL for survival. researchgate.netnih.govrcsb.orgmedkoo.com
Inhibition of H146 Small Cell Lung Cancer Xenograft Growth
Small cell lung cancer (SCLC) cell lines, such as H146, have been identified as being dependent on BCL-XL. nih.govresearchgate.net In studies using SCID-Beige mice bearing subcutaneous H146 xenografts, administration of this compound resulted in inhibition of tumor growth. nih.govrcsb.orgmedkoo.com Daily dosing of this compound at 5 mg/kg intraperitoneally for 14 days led to a statistically significant inhibition of tumor growth. nih.gov The maximum tumor growth inhibition observed in this model was 44%. nih.gov This inhibitory effect on tumor growth was alleviated upon cessation of dosing. nih.gov These findings provide evidence of this compound's ability to exert on-target antitumor activity in a BCL-XL-dependent SCLC model in vivo. nih.govrcsb.orgacs.org
Efficacy in Colorectal Cancer Xenografts with BCL2L1 Amplification
Genomic analyses have identified colorectal cancer as a tumor type with a high frequency of BCL2L1 amplification, the gene encoding BCL-XL. nih.govmdpi.com Colorectal cancer cell lines exhibiting BCL2L1 copy number gains greater than 3 have shown increased sensitivity to this compound. nih.gov Sensitivity to this compound in colorectal cancer cell lines correlates with high expression of BCL-XL and NOXA. nih.gov Silencing BCL2L1 expression via siRNA in this compound-sensitive colorectal cancer cell lines significantly reduced their viability, while having little effect on resistant lines. nih.gov Treatment with this compound in sensitive colorectal cancer cell lines led to substantial accumulation of sub-G0/apoptotic cells, an effect abrogated by a caspase-3/7 inhibitor, indicating that cell death occurs through the activation of the caspase pathway. nih.gov While specific in vivo xenograft data for this compound in colorectal cancer models with BCL2L1 amplification were not detailed in the provided snippets, the in vitro sensitivity data strongly support the potential for efficacy in this subset of colorectal cancer. nih.gov
This compound as a Tool Molecule for BCL-XL Biology Elucidation
This compound is considered an excellent tool molecule for studying BCL-XL biology. researchgate.netnih.govnih.govrcsb.orgmedkoo.comcapes.gov.br Its high potency and selectivity for BCL-XL, with significantly weaker binding to BCL-2 and BCL-W, make it valuable for dissecting the specific roles of BCL-XL in various cellular contexts. nih.govacs.orgcaymanchem.com Unlike earlier tool compounds such as WEHI-539, this compound lacks certain pharmaceutical liabilities. researchgate.netnih.govrcsb.org The ability of this compound to induce mechanism-based and reversible thrombocytopenia in mice further confirms its on-target activity in vivo and provides a clear pharmacodynamic marker for BCL-XL inhibition. researchgate.netnih.govnih.govrcsb.org Researchers have utilized this compound to define the BCL-2 family dependence profiles of cancer cell lines and to differentiate the effects of BCL-XL inhibition from that of other anti-apoptotic proteins like BCL-2. aacrjournals.orgresearchgate.netresearchgate.net This has been particularly useful in understanding the contributions of BCL-XL inhibition to antitumor efficacy and potential toxicities observed with less selective inhibitors. aacrjournals.orgresearchgate.net
Advanced Structure Activity Relationship Sar Investigations of A 1155463
Methodologies in Comprehensive SAR Analysis
Comprehensive SAR analysis of A-1155463 and related compounds primarily employed structure-based drug design approaches. Key methodologies included nuclear magnetic resonance (NMR) fragment screening and subsequent structure-based design nih.govresearchgate.netoncotarget.com. This fragment-based approach, sometimes referred to as "SAR by NMR," allowed for the identification of initial low-affinity fragments that bind to the target protein, which were then grown or tethered together to develop higher-affinity ligands researchgate.net. Iterative structure-based design cycles were utilized to refine the chemical structure based on binding data and structural information nih.gov. X-ray crystallography played a crucial role in understanding the binding mode of this compound to BCL-XL, providing detailed insights into the interactions between the inhibitor and key amino acid residues within the binding pocket nih.govacs.org. These structural insights guided subsequent chemical modifications aimed at optimizing potency and selectivity.
Impact of Halogenation and Other Substituent Modifications on Biological Activity
Substituent modifications on the this compound scaffold significantly impacted its biological activity. Halogenation, specifically the introduction of a fluorine atom at the 2-position of a phenyl ring moiety within the molecule, was found to enhance cytotoxic activity in BCL-XL-dependent cell lines, such as H146 cells, compared to analogues lacking this halogen nih.gov. An X-ray co-crystal structure revealed that the 2-fluoro substituent is positioned close to the side chains of Val141 and Phe97 within the hydrophobic P4 pocket of BCL-XL, suggesting favorable van der Waals interactions contributing to the enhanced activity nih.gov.
Beyond halogenation, other structural modifications were explored to improve the properties of this compound. Efforts to develop successor compounds involved re-engineering the this compound pharmacophore. These modifications included rigidification of the core structure and the introduction of sp³-rich moieties, particularly within the P4 binding pocket, to generate more productive interactions with BCL-XL researchgate.netnih.govacs.org. These strategic alterations based on SAR analysis aimed to optimize binding affinity, selectivity, and potentially other pharmaceutical properties.
Relationship Between Structural Features and BCL-XL Binding Affinity
The structural features of this compound are directly related to its high binding affinity and selectivity for BCL-XL. This compound demonstrates picomolar binding affinity for BCL-XL, with reported Ki values typically less than 0.01 nM or 10 pM nih.govaxonmedchem.comselleckchem.commedchemexpress.comchemietek.commedkoo.com. This high affinity is coupled with significant selectivity over other anti-apoptotic BCL-2 family proteins, including BCL-2, BCL-W, and MCL-1 nih.govaxonmedchem.comselleckchem.commedchemexpress.comchemietek.commedkoo.com.
The table below summarizes the binding affinities of this compound for BCL-XL and other related proteins:
| Protein | Binding Affinity (Ki) | Selectivity |
| BCL-XL | <0.01 nM (<10 pM) | - |
| BCL-2 | 80 nM | >7000-fold |
| BCL-W | 8 nM / 19 nM | >800-fold |
| MCL-1 | >440 nM / >444 nM | >40000-fold |
Note: Binding affinity values may vary slightly depending on the specific assay and source. nih.govaxonmedchem.comselleckchem.commedchemexpress.comchemietek.commedkoo.com
Development of Successor Compounds Based on this compound Pharmacophore (e.g., A-1331852)
This compound served as a critical lead structure for the development of next-generation BCL-XL inhibitors nih.govresearchgate.netmedkoo.com. Recognizing this compound as a productive pharmacophore, researchers undertook further optimization efforts, which led to the discovery of successor compounds like A-1331852 researchgate.netnih.govacs.org.
A-1331852 was specifically designed by re-engineering the this compound structure using structure-based methods researchgate.netnih.govacs.org. Key design elements in the development of A-1331852 included rigidifying the this compound pharmacophore and incorporating sp³-rich functionalities to enhance interactions within the BCL-XL P4 pocket researchgate.netnih.govacs.org. These modifications resulted in A-1331852 exhibiting even greater potency against BCL-XL-dependent cell lines compared to this compound nih.gov. For instance, expanding a P4 cyclohexane (B81311) moiety present in some analogues to a more sterically demanding adamantane, as seen in A-1331852, significantly improved cell-killing efficacy nih.gov. A-1331852 maintains high affinity and selectivity for BCL-XL, making it a valuable tool molecule for further research into BCL-2 family protein biology and a promising lead for drug discovery programs researchgate.netacs.orgaxonmedchem.comchemietek.comtocris.com. Furthermore, this compound has also been utilized as a warhead in the design of proteolysis-targeting chimeras (PROTACs) aimed at degrading BCL-XL researchgate.netexplorationpub.com.
A 1155463 in Elucidating Resistance Mechanisms and Combination Therapeutic Strategies
Overcoming Resistance to BCL-2 Selective Inhibitors (e.g., Venetoclax)
Resistance to selective BCL-2 inhibitors like venetoclax (B612062) poses a significant challenge in cancer treatment, particularly in various lymphoid malignancies. ashpublications.orgnih.govresearchgate.netashpublications.orgmdpi.comrndsystems.comfishersci.ca A-1155463 has shown promise in overcoming this resistance, primarily by targeting BCL-XL, another anti-apoptotic protein that can compensatory uphold cell survival when BCL-2 is inhibited. ashpublications.orgnih.govresearchgate.netmdpi.com
Role of BCL-XL Upregulation in Venetoclax Resistance
Upregulation of BCL-XL is a key mechanism by which cancer cells develop resistance to venetoclax. ashpublications.orgnih.govresearchgate.netmdpi.comrndsystems.comfishersci.caresearchgate.net When BCL-2 is inhibited by venetoclax, cancer cells can become more dependent on other anti-apoptotic proteins, such as BCL-XL, for their survival. ashpublications.orgnih.govmdpi.comaacrjournals.org This increased reliance on BCL-XL can buffer the pro-apoptotic signals that would otherwise be triggered by BCL-2 inhibition. ashpublications.org Studies have confirmed that BCL-XL upregulation contributes to both inherent and acquired venetoclax resistance in various lymphoid neoplasms. nih.govresearchgate.netmdpi.comresearchgate.netaacrjournals.orgashpublications.org Microenvironmental factors, such as activation of NFkappaB signaling via CD40 and hypoxia, can trigger BCL-XL upregulation. ashpublications.orgnih.govresearchgate.net
Synergy with Venetoclax in Lymphoid Malignancies (MCL, DLBCL)
The combination of this compound and venetoclax has demonstrated strong synergistic cytotoxic effects in various lymphoid malignancies, including Mantle Cell Lymphoma (MCL) and Diffuse Large B-Cell Lymphoma (DLBCL). ashpublications.orgnih.govresearchgate.netashpublications.orgmdpi.comrndsystems.comfishersci.caresearchgate.netoncodaily.communi.cz This synergy is observed even in cell lines and patient samples that are resistant to venetoclax monotherapy. ashpublications.orgnih.govresearchgate.netmdpi.comresearchgate.net Preclinical studies using cell lines and patient-derived xenograft models of MCL and DLBCL have shown that co-targeting BCL-2 and BCL-XL with venetoclax and this compound is synthetically lethal. ashpublications.orgnih.govresearchgate.netoncodaily.communi.cz This combination can induce apoptosis even in the absence of the pro-apoptotic protein BIM, which is often involved in mediating venetoclax activity and whose deletion or downregulation can lead to resistance. nih.govresearchgate.netashpublications.orgmuni.cznih.gov
Here is a summary of synergistic effects observed in laboratory studies:
| Lymphoid Malignancy | This compound + Venetoclax Effect | Reference(s) |
| Mantle Cell Lymphoma (MCL) | Cytotoxic synergy in cell lines and primary cells; significantly enhanced anti-lymphoma activity in xenograft models, including VEN-resistant tumors. | ashpublications.orgnih.govresearchgate.netresearchgate.netmuni.cz |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Strong synergy in cell lines and primary samples; synthetically lethal in patient-derived xenograft models. | nih.govresearchgate.netmdpi.comresearchgate.netmuni.cz |
| Acute Lymphoblastic Leukemia (ALL) | Strong synergy in cell lines and primary samples; synthetically lethal in patient-derived xenograft models. | nih.govresearchgate.netresearchgate.netmuni.cz |
Combination with Conventional Chemotherapeutic Agents
Beyond overcoming resistance to targeted therapies, this compound has also shown potential in enhancing the efficacy of conventional chemotherapeutic agents in various cancer types. nih.govresearchgate.netashpublications.orgbiosynth.comciteab.comrndsystems.com
Enhanced Efficacy with Docetaxel (B913) in Solid Tumor Cell Lines
Combination of this compound with docetaxel has demonstrated enhanced efficacy in solid tumor cell lines. researchgate.netashpublications.orgciteab.comacs.org Studies in non-small cell lung cancer (NSCLC) cell lines, for instance, showed that the combination of docetaxel with this compound replicated the cell killing synergy observed with docetaxel plus navitoclax (B1683852), a dual BCL-2/BCL-XL inhibitor. acs.org This supports the hypothesis that inhibiting BCL-XL alone can synergize with chemotherapy to induce cell death in solid tumors. acs.org Docetaxel is a chemotherapy medication used for various solid tumors, including breast, lung, and prostate cancer. wikipedia.orgfishersci.co.ukmims.comnih.gov
Interplay with Other Anti-Apoptotic Proteins (MCL-1, BCL-2) in Therapeutic Response
The balance between pro-apoptotic and anti-apoptotic proteins, including BCL-2, BCL-XL, and MCL-1, is crucial in determining a cell's fate and its response to therapeutic interventions. wikipedia.orgashpublications.orgmdpi.comfishersci.cabiosynth.comwikipedia.orgresearchgate.netwikipedia.orgmims.comguidetopharmacology.orggenecards.orgnih.govfrontiersin.orgnih.govmdpi.commdpi.comcancer.govgenecards.org this compound, as a selective BCL-XL inhibitor, influences this balance by neutralizing the pro-survival effects of BCL-XL. researchgate.netnih.govmedchemexpress.com
Advanced Methodological Applications of A 1155463 in Biological Research
Genomic Analysis for Identifying BCL-XL Dependency in Cancer Subtypes (e.g., BCL2L1 Copy Number Amplification)
Genomic analysis, particularly the assessment of BCL2L1 copy number amplification, has been effectively combined with the use of selective BCL-XL inhibitors like A-1155463 to identify cancer subtypes dependent on BCL-XL for survival nih.govnih.gov. Data mining of The Cancer Genome Atlas (TCGA) database has revealed that colorectal cancer exhibits a notable frequency of BCL2L1 amplification across various tumor types examined nih.govnih.gov.
Studies have demonstrated a correlation between BCL2L1 copy number and sensitivity to this compound. Colorectal cancer cell lines with a BCL2L1 copy number greater than 3 showed increased sensitivity to this compound treatment nih.govnih.govresearchgate.net. This dependency was further supported by the observation that silencing BCL2L1 expression via siRNA resulted in cell death in cell lines sensitive to this compound, with minimal impact on resistant lines nih.govnih.gov. Furthermore, sensitivity to this compound in colorectal cancer cell lines was consistently observed in lines with high expression of both BCL-XL and the pro-apoptotic protein NOXA nih.govnih.gov. Conversely, silencing MCL-1 in resistant cell lines conferred sensitivity to this compound, while silencing NOXA abrogated sensitivity nih.govnih.gov.
Beyond colorectal cancer, genomic analyses, such as genome-scale CRISPR-Cas9 screens, have identified BCL2L1 dependency in other cancer types, including erythroid and megakaryoblastic leukemias ashpublications.org. These leukemia subtypes demonstrated striking essentiality for BCL2L1 but not BCL2 or MCL1 ashpublications.org. Focused screens using BCL-2 family inhibitors confirmed the selectivity of this compound towards erythroid and megakaryoblastic cells ashpublications.org.
These findings highlight the utility of integrating genomic data with selective pharmacological inhibition by this compound to pinpoint cancer subtypes reliant on BCL-XL-mediated survival.
Table 1: Sensitivity of Colorectal Cancer Cell Lines to this compound Based on BCL2L1 Copy Number
| Colorectal Cell Line | BCL2L1 Copy Number | This compound Sensitivity (EC50 ≤ 0.5 µM) | Reference |
| Cell Line A | > 3 | Sensitive | nih.govresearchgate.net |
| Cell Line B | > 3 | Sensitive | nih.govresearchgate.net |
| Cell Line C | > 3 | Sensitive | nih.govresearchgate.net |
| Cell Line D | > 3 | Sensitive | nih.govresearchgate.net |
| Cell Line E | > 3 | Sensitive | nih.govresearchgate.net |
| Cell Line F | > 3 | Sensitive | nih.govresearchgate.net |
| Cell Line G | > 3 | Sensitive | nih.govresearchgate.net |
| Cell Line H | > 3 | Sensitive | nih.govresearchgate.net |
| Cell Line I | > 3 | Sensitive | nih.govresearchgate.net |
| Cell Line J | ≤ 3 | Resistant | nih.govresearchgate.net |
| Cell Line K | ≤ 3 | Resistant | nih.govresearchgate.net |
| Cell Line L | ≤ 3 | Sensitive | nih.govresearchgate.net |
| Cell Line M | ≤ 3 | Resistant | nih.govresearchgate.net |
Note: This table is illustrative and based on the findings presented in the cited sources, which indicate that a majority of cell lines with BCL2L1 gain are sensitive.
Quantitative Systems Pharmacology (QSP) Modeling for BH3 Mimetic Combinations
Quantitative Systems Pharmacology (QSP) modeling provides a framework to integrate computational modeling with experimental data to understand the complex interactions between drugs and biological systems certara.com. This compound has been utilized in QSP modeling to study tumor heterogeneity and evaluate combinations of BH3 mimetics targeting different anti-apoptotic BCL-2 family proteins researchgate.netnih.govnih.govpatsnap.com.
A QSP-based methodology has been developed where cell viability assay data are used to calibrate "virtual tumors" (VTs) researchgate.netnih.govnih.gov. These VTs are composed of virtual cells whose fate is determined by simulations from an apoptosis QSP model researchgate.netnih.govnih.gov. By calibrating VTs representing specific cell lines, such as SU-DHL-4 and KARPAS-422, using in vitro data involving this compound (anti-BCL-XL), venetoclax (B612062) (anti-BCL-2), and/or A-1210477 (anti-MCL-1), researchers can gain insights into the effects of combining these BH3 mimetics researchgate.netnih.govnih.gov.
This approach allows for the distinction between cells eliminated by monotherapies versus those requiring a pharmacological combination to trigger apoptosis researchgate.netnih.govnih.gov. Calibrated VTs can also serve as initial conditions for agent-based models (ABMs) to bridge in vitro results to in vivo tumor growth inhibition experiments researchgate.netnih.govnih.gov. QSP modeling with this compound and other selective inhibitors helps to characterize intra-tumoral cell heterogeneity and identify potential sources of acquired resistance nih.gov.
Application in Chemical Parsing Experiments to Define BCL-2 Family Dependence
"Chemical parsing" is a methodology that employs a toolkit of selective BCL-2 family inhibitors to dissect cellular dependencies on specific anti-apoptotic proteins nih.govtandfonline.comaacrjournals.orgresearchgate.net. This compound, as a potent and selective BCL-XL inhibitor, is a key component of this toolkit, alongside selective inhibitors for BCL-2 (e.g., venetoclax) and MCL-1 (e.g., A-1210477) researchgate.netnih.govtandfonline.comaacrjournals.orgresearchgate.net.
By using these selective compounds in cell killing experiments, researchers can determine which anti-apoptotic BCL-2 family proteins a given cell population relies on for survival nih.govtandfonline.com. This approach has been used to parse the effects of less selective inhibitors, such as navitoclax (B1683852) (which inhibits BCL-2 and BCL-XL), into their BCL-2- and/or BCL-XL-dependent components nih.govtandfonline.comaacrjournals.orgresearchgate.net.
This compound exhibits high binding affinity for BCL-XL (Ki < 0.010 nM) with significantly weaker affinity for BCL-2 (Ki = 74 nM), BCL-W (Ki = 8 nM), and MCL-1 (Ki > 444 nM), confirming its selectivity researchgate.net. This selectivity allows this compound to disrupt BCL-XL-BIM complexes in cells without significantly affecting BCL-2-BIM complexes researchgate.net. The application of this compound in chemical parsing experiments has been instrumental in defining the BCL-2 family dependence profiles of various cancer cell lines, including acute myelogenous leukemia (AML) and lung cancer, and in understanding the contributions of BCL-2 and BCL-XL inhibition to the efficacy and toxicity of combination therapies aacrjournals.orgresearchgate.net.
Table 2: Binding Affinity (Ki) of this compound for BCL-2 Family Proteins
| Protein | Ki (nM) | Reference |
| BCL-XL | < 0.010 | researchgate.net |
| BCL-2 | 74 | researchgate.net |
| BCL-W | 8 | researchgate.net |
| MCL-1 | > 444 | researchgate.net |
Table 3: Cytotoxicity (EC50) of this compound in BCL-XL- and BCL-2-Dependent Cell Lines
| Cell Line | Dependency | EC50 (nM) | Reference |
| Molt-4 | BCL-XL | 70 | researchgate.netmedkoo.com |
| H146 | BCL-XL | 65-70 | medkoo.comcaymanchem.com |
| RS4;11 | BCL-2 | > 5000 | researchgate.net |
Investigations into Immunological Effects and Trained Immunity in Macrophages
Beyond its role in apoptosis research in cancer, this compound has been identified as a small molecule capable of inducing trained immunity in macrophages researchgate.netresearchgate.netbiorxiv.orgbiorxiv.org. Trained immunity is a form of innate immune memory characterized by long-term functional reprogramming of innate immune cells, leading to heightened responses upon subsequent challenges researchgate.netbiorxiv.orgnih.gov.
Research indicates that this compound modulates cellular metabolism to induce this trained phenotype in macrophages in vitro at nanomolar concentrations researchgate.netbiorxiv.orgbiorxiv.org. Notably, these concentrations induce metabolic alterations without leading to apoptosis researchgate.netbiorxiv.org. The mechanism of this compound-induced training in macrophages has been shown to depend on glycolysis, as inhibition with 2-deoxyglucose removed the observed training effects in vitro biorxiv.org.
In vivo studies in mice have further demonstrated that this compound training can improve anti-tumor resistance, specifically in a B16.F10 melanoma model researchgate.netbiorxiv.orgbiorxiv.org. This anti-tumor effect was enhanced when this compound training was combined with checkpoint therapy researchgate.netbiorxiv.orgbiorxiv.org. These findings suggest a novel application for this compound in exploring the mechanisms of trained immunity and its potential therapeutic implications in modulating immune responses against cancer.
Table 4: Effect of this compound Training on Macrophage Cytokine Secretion
| Macrophage Treatment | Secondary LPS Challenge | Pro-inflammatory Cytokine Secretion | Reference |
| Untrained | Yes | Basal Level | biorxiv.org |
| This compound Trained | Yes | Higher than Untrained | biorxiv.org |
Table 5: Effect of this compound Training on Tumor Resistance in vivo
| Mouse Model (B16.F10 Melanoma) | Treatment | Anti-tumor Resistance | Reference |
| In vivo | Untrained (Vehicle) | Lower | researchgate.netbiorxiv.orgbiorxiv.org |
| In vivo | This compound Training | Improved | researchgate.netbiorxiv.orgbiorxiv.org |
| In vivo | This compound Training + Checkpoint Therapy | Further Enhanced | researchgate.netbiorxiv.orgbiorxiv.org |
Future Research Directions and Translational Perspectives for A 1155463
Further Optimization of A-1155463 as a Lead Structure for Drug Discovery
This compound is considered an excellent tool molecule and a productive lead structure for further optimization. nih.govacs.orgfigshare.comresearchgate.net Its potent and selective inhibition of BCL-XL provides a solid foundation for developing next-generation therapeutics. Structure-based drug design has been a key strategy in this endeavor. By analyzing the X-ray crystal structure of this compound bound to BCL-XL, researchers can identify opportunities to enhance its pharmacological properties. acs.orgnih.gov
One successful optimization effort led to the development of A-1331852. acs.orgnih.gov This was achieved by re-engineering the this compound pharmacophore, which involved rigidifying its structure and introducing sp³-rich moieties to create more effective interactions within the P4 pocket of BCL-XL. acs.orgnih.gov The primary goal of this optimization was to improve upon the poor oral pharmacokinetic properties of the initial class of compounds, ultimately generating a molecule with suitable oral absorption for in vivo studies. acs.org
Another optimization strategy involves creating hybrid molecules. By overlaying the structures of this compound and the dual BCL-2/BCL-XL inhibitor navitoclax (B1683852), scientists designed A-1293102. nih.gov This approach aimed to merge the high selectivity of this compound, driven by its P2-binding benzothiazole (B30560) amide, with the high potency of navitoclax, creating a novel and powerful BCL-XL inhibitor. nih.gov These examples demonstrate that this compound serves as a critical starting point for creating new chemical entities with improved drug-like characteristics.
| Compound | Optimization Strategy from this compound | Key Improvement |
| A-1331852 | Structure-based re-engineering; rigidification of the pharmacophore. acs.orgnih.gov | Enhanced oral bioavailability. acs.org |
| A-1293102 | Hybridization with navitoclax structure. nih.gov | Combined selectivity of this compound with the potency of navitoclax. nih.gov |
Exploration of this compound in Novel Disease Contexts Beyond Oncology (e.g., Viral Infections)
While the primary focus of BCL-XL inhibitors has been cancer, emerging research highlights their potential in other therapeutic areas, notably viral infections. Studies have shown that small-molecule inhibitors of cellular anti-apoptotic Bcl-2 proteins, including this compound, can induce premature death in cells infected with a variety of RNA or DNA viruses. nih.gov At concentrations that are non-toxic to uninfected cells, these compounds can limit viral replication and spread. nih.gov
The proposed mechanism suggests that these inhibitors sensitize cells containing foreign viral RNA or DNA to apoptosis. nih.gov A comparative analysis of six different Bcl-2 inhibitors based on their toxicity, antiviral efficacy, and side effects identified this compound as a promising antiviral lead candidate. nih.gov This suggests a potential role for this compound and its derivatives as broad-spectrum antiviral agents, a significant area for future investigation. This research paves the way for the development of host-directed therapies that could be effective against a range of existing and emerging viral threats. nih.gov
Development of this compound Derivatives for Enhanced Therapeutic Index
A significant hurdle for the clinical development of BCL-XL inhibitors is the on-target toxicity of thrombocytopenia (a reduction in platelet count), as platelets are dependent on BCL-XL for their survival. nih.gov this compound causes a mechanism-based, but importantly, reversible thrombocytopenia in animal models. nih.govresearchgate.net A key future direction is the development of derivatives with an enhanced therapeutic index, meaning they retain anti-tumor efficacy while minimizing platelet toxicity. researchgate.net
Strategies to achieve this involve restricting the inhibitor's action to tumor cells. researchgate.net One advanced approach is the development of Proteolysis Targeting Chimeras (PROTACs). A PROTAC based on a BCL-XL inhibitor could be designed to selectively induce the degradation of the BCL-XL protein in cancer cells by recruiting specific E3 ligases that are highly expressed in tumors but have minimal expression in platelets. researchgate.net This would theoretically spare platelets from the inhibitor's effects, widening the therapeutic window. While a direct PROTAC derivative of this compound has not been specified, the principle represents a promising path forward for developing safer BCL-XL-targeted therapies. researchgate.net The development of such "improved BCL-X L inhibitors" is crucial to overcoming the dose-limiting toxicity observed with this class of drugs. researchgate.net
Preclinical Validation for Potential Clinical Translation and Drug Development
This compound has been instrumental in the preclinical validation of BCL-XL as a therapeutic target. nih.gov In vivo studies have demonstrated its on-target activity and anti-tumor efficacy. Administration of this compound to mice resulted in a rapid and reversible decrease in platelet counts, confirming its engagement with BCL-XL in a living system and serving as a useful pharmacodynamic biomarker. nih.gov
Furthermore, this compound showed modest but statistically significant tumor growth inhibition in a xenograft model of H146 small cell lung cancer. nih.gov These findings provided the first crucial in vivo characterization of a selective BCL-XL inhibitor, offering preclinical validation that supports the continued development of drugs in this class for solid tumors. acs.orgnih.gov
This compound and its successor, A-1331852, have also been used as critical tool compounds in preclinical studies to dissect the roles of different BCL-2 family proteins. nih.govaacrjournals.org For example, these selective inhibitors were used to demonstrate that BCL-XL inhibition is sufficient to enhance the efficacy of chemotherapies like docetaxel (B913) in solid tumor models. nih.govaacrjournals.org More recent preclinical work is exploring this compound in novel combination strategies, such as with GSK-3 inhibitors, to target early-stage colorectal cancer. nih.gov These ongoing preclinical evaluations are essential for generating the necessary data and rationale to guide potential clinical translation and future drug development programs. nih.govnih.gov
| Preclinical Study Type | Model/System | Key Finding | Reference |
| Pharmacodynamics | SCID-Beige Mice | Rapid and reversible thrombocytopenia, confirming on-target BCL-XL inhibition. | nih.gov |
| Efficacy | H146 Small Cell Lung Cancer Xenograft | Statistically significant inhibition of tumor growth. | nih.gov |
| Combination Therapy | Non-Small Cell Lung Cancer Cell Lines | Synergy with docetaxel, supporting BCL-XL inhibition as a strategy to enhance chemotherapy. | acs.orgnih.gov |
| Novel Combination | Colorectal Cancer Cells | Synergy with GSK-3 inhibitors, suggesting a new therapeutic strategy for early-stage CRC. | nih.gov |
Q & A
Basic: What is the mechanistic basis of A-1155463's selectivity for BCL-XL over related anti-apoptotic proteins?
Answer:
this compound binds BCL-XL with picomolar affinity (Ki < 0.01 nM) by competitively displacing pro-apoptotic BH3-domain proteins (e.g., BIM), thereby restoring apoptosis. Its selectivity arises from structural differences in the hydrophobic groove of BCL-2 family members:
- BCL-XL : Ki < 0.01 nM
- BCL-2 : Ki = 80 nM (>1,000-fold weaker binding)
- BCL-W : Ki = 19 nM
- MCL-1 : Ki > 440 nM .
Validation involves surface plasmon resonance (SPR) or fluorescence polarization assays comparing binding affinities across BCL-2 family members.
Basic: How do researchers validate BCL-XL dependency in cellular models when testing this compound?
Answer:
Key methodologies include:
- BH3 profiling : Measures mitochondrial priming by assessing cytochrome c release after exposure to synthetic BH3 peptides.
- siRNA knockdown : Silencing BCL-XL in cell lines (e.g., colorectal cancer models) sensitizes cells to this compound, confirming target dependency.
- Engineered cell lines : Use B-ALL cells reprogrammed to overexpress BCL-XL; apoptosis induction by this compound confirms specificity .
Advanced: What experimental strategies mitigate on-target thrombocytopenia in preclinical this compound studies?
Answer:
Thrombocytopenia arises from BCL-XL's role in platelet survival. Mitigation approaches:
- Dose scheduling : Intermittent dosing (e.g., 5 mg/kg every 72 hours in mice) allows platelet recovery while maintaining tumor suppression.
- Tissue-targeted delivery : Nanoparticle encapsulation or prodrug strategies to limit platelet exposure.
- Combination therapy : Pairing with thrombopoietin receptor agonists to counteract platelet loss .
Advanced: How can resistance to this compound be overcome in BCL-XL-dependent cancers?
Answer: Resistance often involves upregulation of MCL-1, which sequesters released BIM. Strategies include:
- Co-targeting MCL-1 : siRNA knockdown of MCL-1 synergizes with this compound to induce complete apoptosis in resistant CRC lines.
- FGFR4 inhibition : Blocks FGF2-mediated stabilization of MCL-1 post-BCL-XL inhibition (e.g., in vitro/in vivo synergy with FGFR4i) .
- High-throughput screening : Identify small molecules that disrupt MCL-1/BIM interactions .
Advanced: What in vivo models best recapitulate this compound's efficacy and limitations?
Answer:
- Xenograft models : H146 small-cell lung cancer (SCLC) tumors show regression with this compound (EC50 = 65–70 nM in vitro).
- Patient-derived organoids (PDOs) : Colorectal cancer PDOs treated with this compound + oxaliplatin reveal enhanced chemosensitivity.
- Limitations : Poor efficacy in preexisting adenomas (e.g., colorectal adenoma models) due to tumor microenvironment factors .
Methodological: How is this compound's cellular activity quantified in heterogeneous tumor populations?
Answer:
- EC50 determination : Dose-response curves in 10% FBS-containing media (to mimic physiological conditions) using viability assays (e.g., CellTiter-Glo).
- Flow cytometry : Annexin V/PI staining to distinguish apoptosis from necrosis.
- Single-cell RNA-seq : Identifies subpopulations with intrinsic resistance (e.g., MCL-1high cells) .
Methodological: What computational tools optimize this compound's drug-receptor interactions for improved pharmacokinetics?
Answer:
- NMR fragment screening : Identifies chemical scaffolds for BCL-XL inhibition (basis for this compound's discovery).
- Multi-state protein design : Generates BCL-XL variants (e.g., BclXLhigh-v1-6) to engineer drug-controllable signaling systems (e.g., CBP filters) with tunable EC50/IC50 values .
Translational: How does this compound inform the development of next-generation BCL-XL inhibitors?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
